molecular formula C8H11FN2O B6262638 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine CAS No. 1343351-48-3

3-fluoro-N-(2-methoxyethyl)pyridin-2-amine

Cat. No.: B6262638
CAS No.: 1343351-48-3
M. Wt: 170.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-methoxyethyl)pyridin-2-amine is a chemical compound that has garnered attention in recent years due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a fluorine atom at the third position of the pyridine ring and a methoxyethyl group attached to the nitrogen atom at the second position. The molecular formula of this compound is C8H11FN2O, and it has a molecular weight of 170.2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methoxyethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups, such as alkyl or aryl groups.

Scientific Research Applications

3-fluoro-N-(2-methoxyethyl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methoxyethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxyethyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

3-fluoro-N-(2-methoxyethyl)pyridin-2-amine can be compared with other similar compounds, such as:

    3-chloro-N-(2-methoxyethyl)pyridin-2-amine: This compound has a chlorine atom instead of a fluorine atom, which can result in different reactivity and biological activity.

    3-fluoro-N-(2-ethoxyethyl)pyridin-2-amine: This compound has an ethoxyethyl group instead of a methoxyethyl group, which can affect its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of the fluorine atom and the methoxyethyl group, which can confer distinct chemical and biological properties.

Properties

CAS No.

1343351-48-3

Molecular Formula

C8H11FN2O

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.